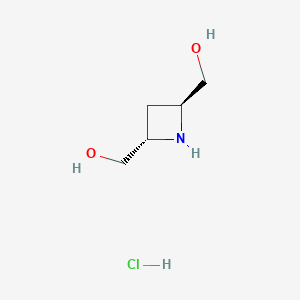
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. Its unique structure, featuring a four-membered azetidine ring, makes it a valuable building block in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride typically involves the diastereoselective synthesis of the azetidine ring. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired compound with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates to control the stereochemistry during the ring closure reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral separation and crystallization are employed to obtain the enantiomerically pure compound .
化学反应分析
Types of Reactions
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the azetidine ring .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, which can be further utilized in the synthesis of complex molecules .
科学研究应用
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of glycopeptides, antimetabolites, and ACE inhibitors.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound finds applications in the agrochemical industry and in the development of new materials.
作用机制
The mechanism of action of ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, resulting in therapeutic outcomes .
相似化合物的比较
Similar Compounds
(2R,4R)-4-Hydroxyproline: Another chiral compound with a similar azetidine ring structure, used in the synthesis of glycopeptides and ACE inhibitors.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride is unique due to its high diastereoselectivity and enantiomeric purity, making it a valuable compound in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its significance .
属性
分子式 |
C5H12ClNO2 |
|---|---|
分子量 |
153.61 g/mol |
IUPAC 名称 |
[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-2-4-1-5(3-8)6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI 键 |
DZLQHAIPYMAAIQ-FHAQVOQBSA-N |
手性 SMILES |
C1[C@H](N[C@@H]1CO)CO.Cl |
规范 SMILES |
C1C(NC1CO)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
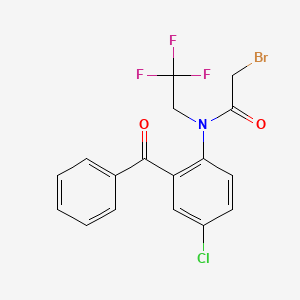


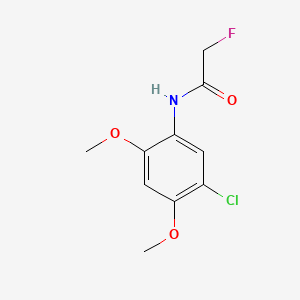
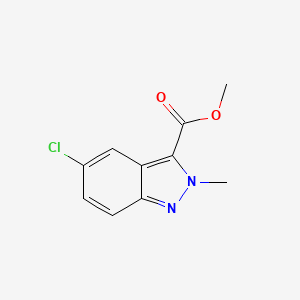
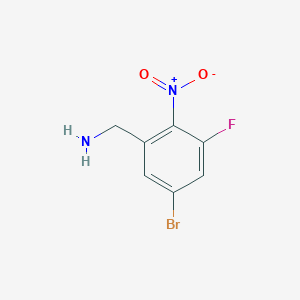
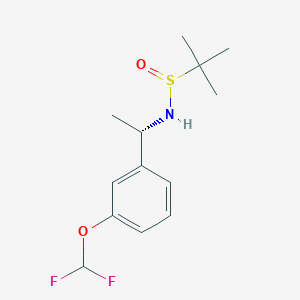
![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
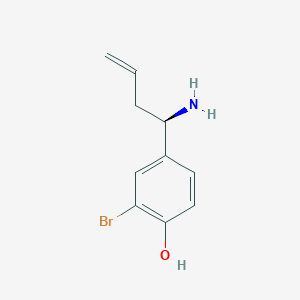

![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
